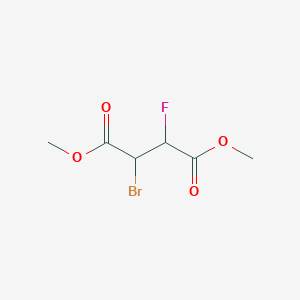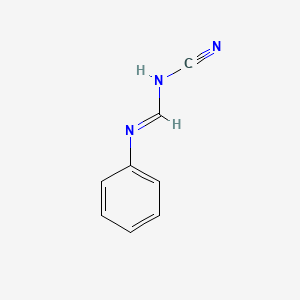
9H-telluroxanthene
Descripción general
Descripción
9H-Telluroxanthene is an organotellurium compound with the molecular formula C13H10Te It is a derivative of xanthene, where the oxygen atom in the xanthene structure is replaced by a tellurium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-telluroxanthene typically involves the reaction of tellurium with xanthene derivatives. One common method is the reaction of xanthone with tellurium tetrachloride in the presence of a reducing agent. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the formation of the telluroxanthene structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9H-Telluroxanthene can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxanthene oxides.
Reduction: Reduction reactions can convert telluroxanthene oxides back to the parent telluroxanthene.
Substitution: The tellurium atom can participate in substitution reactions, where it is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield telluroxanthene oxides, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
9H-Telluroxanthene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds.
Biology: Research is ongoing to explore its potential as an antioxidant and its interactions with biological molecules.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of novel drugs.
Industry: It may be used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 9H-telluroxanthene involves its ability to interact with various molecular targets. The tellurium atom can form bonds with other atoms, facilitating the formation of new compounds. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Xanthene: The parent compound, where the oxygen atom is not replaced.
Selenoxanthene: A similar compound where the oxygen atom is replaced by selenium.
Thioxanthene: Another derivative where the oxygen atom is replaced by sulfur.
Uniqueness: 9H-Telluroxanthene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its oxygen, sulfur, and selenium analogs
Propiedades
IUPAC Name |
9H-telluroxanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Te/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUAUHAQVBGGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2[Te]C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369231 | |
| Record name | 9H-telluroxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261-42-7 | |
| Record name | 9H-telluroxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


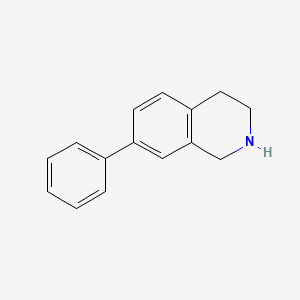

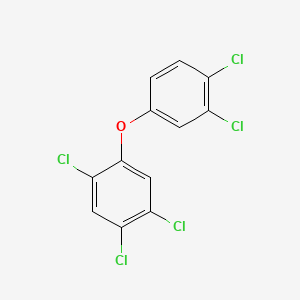

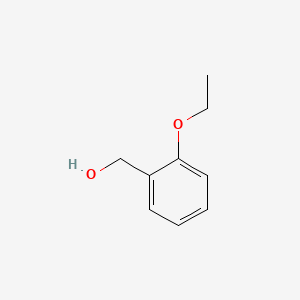



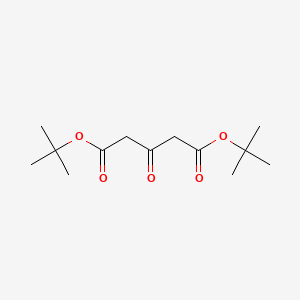

![1,4-Dithiaspiro[4.5]decan-8-ol](/img/structure/B1596632.png)
